molecular formula C23H19NO2S B11563854 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide

Cat. No.: B11563854
M. Wt: 373.5 g/mol
InChI Key: CGYHTFXKTCRMSA-UHFFFAOYSA-N
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Description

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a sulfanyl linkage, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the fluorenyl precursorThe final step involves the formation of the phenylacetamide moiety through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanyl linkage may facilitate the formation of reactive intermediates, leading to oxidative stress in cells. The phenylacetamide moiety can interact with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-benzylacetamide
  • 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-methylacetamide
  • 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-ethylacetamide

Uniqueness

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorenyl group enhances its ability to interact with biological macromolecules, while the sulfanyl linkage provides a site for further chemical modification .

Properties

Molecular Formula

C23H19NO2S

Molecular Weight

373.5 g/mol

IUPAC Name

2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C23H19NO2S/c25-22(14-27-15-23(26)24-19-7-2-1-3-8-19)17-10-11-21-18(13-17)12-16-6-4-5-9-20(16)21/h1-11,13H,12,14-15H2,(H,24,26)

InChI Key

CGYHTFXKTCRMSA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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